molecular formula C3H6Cl6Si2 B095183 1,3-Bis(trichlorosilyl)propane CAS No. 18171-50-1

1,3-Bis(trichlorosilyl)propane

Cat. No. B095183
CAS RN: 18171-50-1
M. Wt: 311 g/mol
InChI Key: MLDKTCCADNRZEK-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.048 g (0.47 mmol) of triethylamine, 0.6 g (4.7 mmol) of 1,3-dichloropropane, and 3.18 g (23.5 mmol) of trichlorosilane were reacted at 200° C. for 15 hrs. The resulting mixture was distilled to give 0.13 g of 1,3-bis(trichlorosilyl)propane (yield; 9%).
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl[CH2:9][CH2:10][CH2:11]Cl.[Cl:13][SiH:14]([Cl:16])[Cl:15]>>[Cl:13][Si:14]([Cl:16])([Cl:15])[CH2:9][CH2:10][CH2:11][Si:14]([Cl:16])([Cl:15])[Cl:13]

Inputs

Step One
Name
Quantity
0.048 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.6 g
Type
reactant
Smiles
ClCCCCl
Name
Quantity
3.18 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](CCC[Si](Cl)(Cl)Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 8.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.